molecular formula C16H18ClN3O3 B3029687 Unii-8KN2CM9HX2 CAS No. 75001-78-4

Unii-8KN2CM9HX2

Cat. No. B3029687
CAS RN: 75001-78-4
M. Wt: 335.78 g/mol
InChI Key: UMTPEXSEHSNOKZ-UHFFFAOYSA-N
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Description

Unii-8KN2CM9HX2, also known as Norfloxacin EP Impurity E, is a chemical compound with the molecular formula C16H18ClN3O3 . It is an impurity of Norfloxacin, a fluoroquinolone antibacterial .


Molecular Structure Analysis

The molecular structure of Unii-8KN2CM9HX2 is defined by its molecular formula, C16H18ClN3O3 . The compound has a molecular weight of 335.79 . The preferred means for defining a chemical substance is by its two-dimensional molecular structure .


Physical And Chemical Properties Analysis

Unii-8KN2CM9HX2 has a melting point of 272-273 °C and a predicted boiling point of 586.4±50.0 °C . It has a predicted density of 1.369±0.06 g/cm3 . It is slightly soluble in water and is a white to off-white solid .

Scientific Research Applications

Nanotechnology in Agriculture

Nanotechnology, particularly in the form of nanoagrochemicals like nanopesticides and nanofertilizers, is revolutionizing agriculture. These nanoagrochemicals are seen as potential game-changers for sustainable agriculture. They offer a promise of enhanced efficiency, potentially minimizing the environmental impact compared to traditional agrochemicals. However, they also come with challenges and controversies, especially regarding the evaluation of new risks and benefits relative to conventional products. The discussions around nanoagrochemicals are multi-faceted, involving scientific, regulatory, public, and commercial viewpoints (Kah, 2015).

Nanoparticles in Environmental Cleanup

The application of nanotechnology in environmental cleanup, particularly through nanoremediation, is a significant advancement. Nanoremediation offers the potential for more cost-effective, efficient, and less intrusive cleanup of contaminated sites. It's noteworthy for its potential to reduce cleanup time, eliminate the need for treatment and disposal of contaminated soil, and bring some contaminant concentrations to near zero levels in situ. However, full-scale ecosystem-wide studies are necessary to properly evaluate nanoremediation and prevent any potential adverse environmental impacts (Karn, Kuiken, & Otto, 2009).

properties

IUPAC Name

7-chloro-1-ethyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-14(12(17)8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTPEXSEHSNOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)N3CCNCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-8KN2CM9HX2

CAS RN

75001-78-4
Record name 7-Chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-CHLORO-1-ETHYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KN2CM9HX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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